

CCT128930: A Selective Inhibitor of the TRPM7 Channel

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Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

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The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a bifunctional protein, acting as both an ion channel and a kinase. It is a crucial regulator of cellular magnesium, zinc, and calcium homeostasis.^{[1][2]} Dysregulation of TRPM7 has been implicated in various pathologies, particularly in cancer progression, making it a significant target for therapeutic intervention.^[1] **CCT128930** has emerged as a potent and selective small-molecule inhibitor of the TRPM7 channel, demonstrating potential as an anti-cancer agent.^{[1][3][4][5][6][7]}

Mechanism of Action

CCT128930 exerts its inhibitory effect on the TRPM7 channel through an allosteric mechanism.^{[3][5][6]} Structural and functional studies have revealed that **CCT128930** binds to a specific vanilloid-like (VL) site located on the cytoplasmic side of the channel, at the interface of the S3, S4, S5, and TRP helices.^{[1][3][5]} This binding event stabilizes the TRPM7 channel in a closed, non-conducting conformation.^{[1][3][5]} Notably, the binding of **CCT128930** displaces a lipid molecule that is typically resident within the VL site in the channel's active state.^{[3][5][6]} The specificity of **CCT128930** for TRPM7 over its close homolog TRPM6 is attributed to subtle structural differences within this VL pocket.^{[1][3][5]}

Quantitative Data on TRPM7 Inhibition

The inhibitory potency of **CCT128930** on the TRPM7 channel has been quantified through various functional assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Channel Type	Assay Type	Cell Line	Conditions	IC50 (μM)	Reference
Wild-type TRPM7	Ca2+ Influx Assay	HEK293T	-	1.42 ± 0.01	[1]
Wild-type TRPM7	Electrophysiology	HEK293T	Mg2+-free pipette solution	0.86 ± 0.11	[2]
Wild-type TRPM7	Electrophysiology	HEK293T	300 μM Mg2+ in pipette solution	0.63 ± 0.09	[2]
TRPM7 A981V Mutant	Ca2+ Influx Assay	HEK293T	-	Inhibition Abolished	[1]
TRPM7 A981L Mutant	Ca2+ Influx Assay	HEK293T	-	Inhibition Abolished	[1]
TRPM7 W1111A Mutant	Ca2+ Influx Assay	HEK293T	-	Inhibition Abolished	[1]

Experimental Protocols

Detailed methodologies for key experiments investigating the inhibition of TRPM7 by **CCT128930** are outlined below.

This technique is employed to directly measure the ion currents flowing through the TRPM7 channel in response to **CCT128930**.

- Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in appropriate media. For overexpression studies, cells are transiently transfected with a plasmid encoding the full-length TRPM7 channel.
- Electrophysiological Recording:
 - Whole-cell patch-clamp recordings are performed at room temperature.

- The standard extracellular (bath) solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
- To induce TRPM7 currents, the intracellular (pipette) solution is formulated to be nominally free of Mg²⁺ and contains a Mg²⁺ chelator like EDTA. A typical composition is (in mM): 120 Cs-glutamate, 8 NaCl, 10 HEPES, 10 EDTA, adjusted to pH 7.2 with CsOH.
- TRPM7 currents are typically elicited by a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).
- After establishing a stable baseline current, **CCT128930** is applied to the bath solution at various concentrations to determine its inhibitory effect.

This assay is used to determine the IC₅₀ of **CCT128930** by measuring the influx of calcium through the TRPM7 channel.

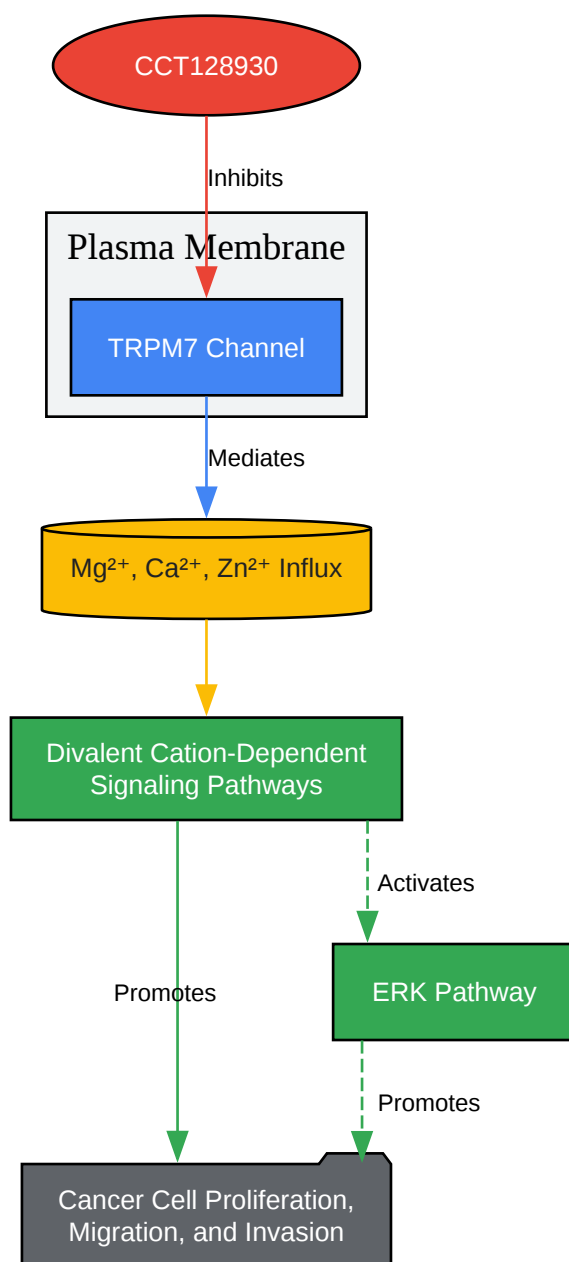
- Cell Preparation: HEK293T cells expressing either wild-type or mutant TRPM7 are seeded in 96-well plates.
- Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.
- Measurement of Calcium Influx:
 - The baseline fluorescence is recorded.
 - Cells are then exposed to a solution containing a high concentration of Ca²⁺ and varying concentrations of **CCT128930**.
 - The change in fluorescence intensity, which corresponds to the influx of Ca²⁺, is measured over time using a fluorescence plate reader.
 - The IC₅₀ value is calculated by fitting the concentration-response data to a logistic equation.

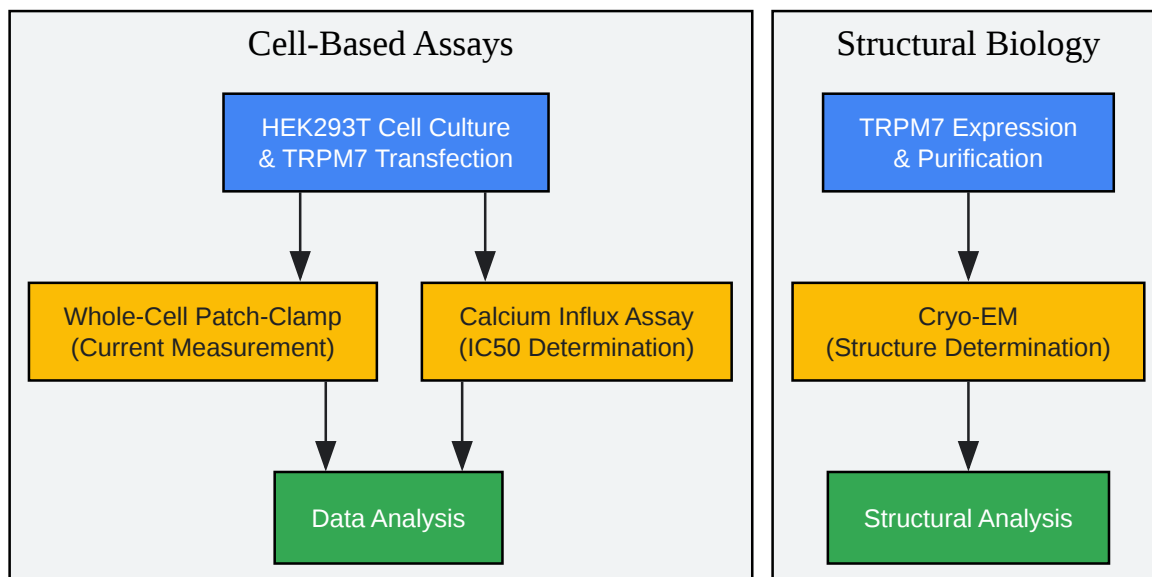
Cryo-EM is utilized to determine the high-resolution structure of the TRPM7 channel in complex with **CCT128930**, providing insights into the binding site and mechanism of inhibition.

- **Protein Expression and Purification:** A C-terminally truncated construct of mouse TRPM7 is expressed in HEK293S cells. The protein is then extracted from the cell membranes using detergents.
- **Reconstitution into Nanodiscs:** The purified TRPM7 protein is reconstituted into lipid nanodiscs to mimic the native membrane environment.
- **Complex Formation:** **CCT128930** is added in excess to the TRPM7-nanodisc solution to ensure binding.
- **Cryo-EM Grid Preparation and Data Collection:** The TRPM7-**CCT128930** complex is applied to cryo-EM grids, which are then flash-frozen in liquid ethane. Images are collected using a high-end transmission electron microscope.
- **Image Processing and Structure Determination:** The collected images are processed to reconstruct a 3D model of the TRPM7-**CCT128930** complex.

Signaling Pathways and Experimental Workflows

The inhibition of TRPM7 by **CCT128930** has significant implications for downstream signaling pathways, particularly in the context of cancer.





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